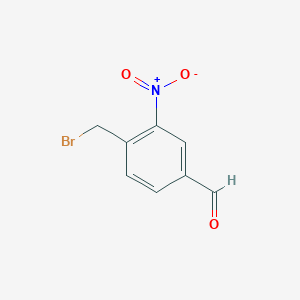
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound features a hydroxyl group at the second position, a methyl group at the seventh position, and a carboxylic acid group at the second position of the dihydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents . This method is advantageous due to its convenience and applicability to a wide range of substrates.
Industrial Production Methods
Industrial production of this compound typically involves the use of Lewis acids and standard reaction conditions. For example, the Heck coupling reaction, which involves the reaction of aryl halides with alkenes in the presence of a palladium catalyst, can be employed to synthesize dihydronaphthalene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, methylated, and carboxylated derivatives of naphthalene, which can be further utilized in various chemical syntheses .
Aplicaciones Científicas De Investigación
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The hydroxyl and carboxylic acid groups play crucial roles in its binding affinity and specificity towards target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dihydroxynaphthalene: This compound has hydroxyl groups at the first and second positions of the naphthalene ring.
2-Methoxynaphthalene: This compound features a methoxy group at the second position of the naphthalene ring.
2,7-Dihydroxynaphthalene: This compound has hydroxyl groups at the second and seventh positions of the naphthalene ring.
Uniqueness
2-Hydroxy-7-methyl-1,2-dihydronaphthalene-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the dihydronaphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
143355-55-9 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
2-hydroxy-7-methyl-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-8-2-3-9-4-5-12(15,11(13)14)7-10(9)6-8/h2-6,15H,7H2,1H3,(H,13,14) |
Clave InChI |
LJQRRWWJBLUADF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC(C2)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


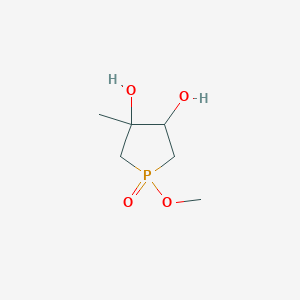
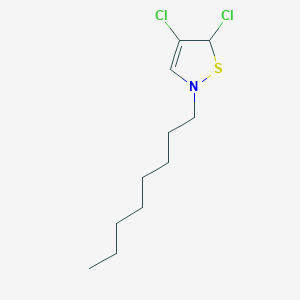
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
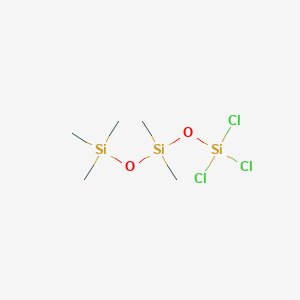
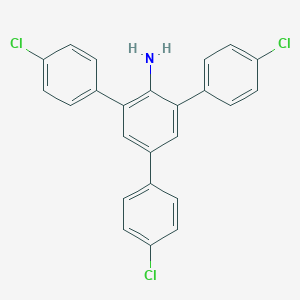

![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

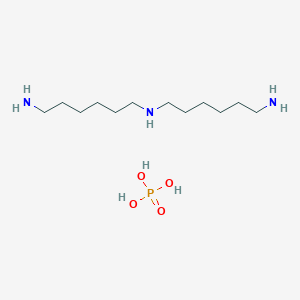
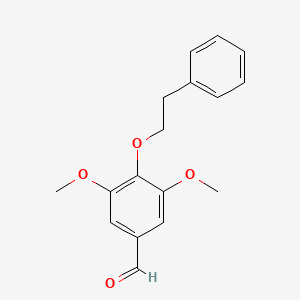
![N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide](/img/structure/B12559308.png)


